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4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Documentation Hub

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  • Product: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Core Science & Biosynthesis

Foundational

Solubility Profiling & Optimization: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Topic: Solubility of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1] [1] Executive Summary 4-Bromo-5'-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is a specialized halogenated biaryl intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for the synthesis of liquid crystals and pharmaceutical scaffolds.[1]

Unlike planar biphenyls, this molecule possesses a sterically hindered 2,2'-dimethyl core , which induces a significant torsional twist between the phenyl rings.[1] This "orthogonality" fundamentally alters its solubility profile, reducing crystal lattice energy while simultaneously increasing lipophilicity. This guide provides a scientifically grounded solubility profile, experimental determination protocols, and solvent selection strategies for synthesis and purification.

Physicochemical Profile & Structural Analysis[1][2]

To predict and manipulate the solubility of this compound, one must understand the structural forces at play. The 2,2'-dimethyl substitution pattern creates a steric clash that prevents the two phenyl rings from achieving coplanarity.[1]

Structural Determinants of Solubility
  • Atropisomerism/Twist: The dihedral angle is likely between 60° and 90°. This reduces

    
    -
    
    
    
    stacking interactions in the solid state, lowering the melting point and lattice energy compared to its planar isomer (4,4'-dimethylbiphenyl).[1]
  • Lipophilicity (LogP): The core is highly hydrophobic.

    • Base: 2,2'-Dimethylbiphenyl (LogP ~4.9)[1]

    • Substituents: Bromine (+0.86) and Fluorine (+0.14)[1][2]

    • Predicted LogP: ~5.8 – 6.0

  • Physical State: Based on congeners (2,2'-dimethylbiphenyl MP ~18°C; 4-bromobiphenyl MP ~80°C), this compound is predicted to be a low-melting solid (35–60°C) or a viscous oil, depending on purity and polymorphic form.[1]

Predicted Solubility Data

Data derived from structure-property relationships of halogenated o,o'-bitolyls.

Solvent ClassSolventPredicted Solubility (25°C)Mechanistic Insight
Class 1: Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Excellent solvation of the lipophilic halogenated core.[1]
Class 2: Aromatic Toluene, BenzeneHigh (>100 mg/mL)

-interaction matches the biphenyl core; preferred for Suzuki couplings.[1]
Class 3: Ethers THF, 1,4-Dioxane, MTBEHigh (>100 mg/mL)Oxygen lone pairs solvate the polarized C-Br/C-F bonds.[1]
Class 4: Esters Ethyl AcetateModerate-High (>50 mg/mL)Good general solvent; useful for extraction.[1]
Class 5: Alcohols Methanol, Ethanol, IPALow to Moderate (5–20 mg/mL)Poor interaction with the hydrophobic core; solubility increases significantly with heat.
Class 6: Aqueous Water, PBS (pH 7.4)Negligible (<0.001 mg/mL)Hydrophobic effect dominates; requires surfactant (e.g., SDS) for aqueous emulsions.

Experimental Determination Protocols

As specific empirical data for this isomer is often proprietary, researchers must validate solubility experimentally. Below are the Standard Operating Procedures (SOPs) for accurate determination.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation point in a specific solvent.[1] Prerequisite: Calibrated HPLC-UV or LC-MS method.

  • Preparation: Weigh ~10 mg of the compound into a 2 mL chemically resistant vial (glass preferred).

  • Solvent Addition: Add 500 µL of the target solvent.

  • Saturation:

    • If the solid dissolves immediately, add more solid until a visible precipitate remains.

    • Cap the vial and agitate (orbital shaker) at 25°C for 24 hours .

  • Equilibration: Allow the vial to stand for 4 hours to let undissolved solids settle.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may absorb the compound).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Objective: Rapid estimation for biological assays (avoiding precipitation).

  • Stock Solution: Prepare a 10 mM stock in DMSO .

  • Spiking: Spike the DMSO stock into the aqueous buffer (e.g., PBS) to reach final concentrations of 1, 10, 50, and 100 µM.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).

  • Analysis: An increase in OD620 indicates precipitation. The solubility limit is the highest concentration before turbidity onset.

Visualization: Solubility & Workflow Diagrams

Diagram 1: Solubility Determination Workflow

This decision tree guides the researcher through the selection of the appropriate solubility method based on the stage of development.

SolubilityWorkflow Start Start: Define Goal Stage Development Stage? Start->Stage Early Early Screening (HTS / Bioassays) Stage->Early Speed Priority Late Process Dev / Synthesis Stage->Late Accuracy Priority Kinetic Method: Kinetic Solubility (DMSO Spike -> Turbidimetry) Early->Kinetic Thermo Method: Thermodynamic (Shake-Flask -> HPLC) Late->Thermo Analysis1 Result: Precipitation Limit (e.g., < 50 µM) Kinetic->Analysis1 Analysis2 Result: Saturation Conc. (e.g., 120 mg/mL) Thermo->Analysis2

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Diagram 2: Structural Impact on Solvation

Visualizing why the 2,2'-dimethyl substitution enhances organic solubility compared to planar analogs.

StericEffect Core 2,2'-Dimethyl Core Steric Steric Clash (Me vs Me) Core->Steric Twist Torsional Twist (~90° Dihedral) Steric->Twist Forces Lattice Reduced Lattice Energy (Poor Packing) Twist->Lattice Disrupts Stacking Solvation Enhanced Organic Solubility (Solvent Penetration) Lattice->Solvation Facilitates Planar Planar Analogs (e.g., Fluorene) Planar->Lattice High Packing Energy (Lower Solubility)

Caption: Mechanistic flow showing how steric hindrance reduces lattice energy, improving solubility.[1]

Applications in Synthesis & Purification

Suzuki-Miyaura Coupling Optimization

The primary use of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is as an electrophile in cross-coupling.[1]

  • Challenge: The steric hindrance around the bromine (due to the ortho-methyl) slows down the oxidative addition step of the Palladium catalyst.[1]

  • Solvent Recommendation: Use Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) at elevated temperatures (90–110°C).[1]

    • Why? The high solubility in Toluene allows high substrate concentration, while water dissolves the inorganic base (K₂CO₃ or K₃PO₄).

  • Catalyst System: Requires active systems like Pd(dppf)Cl₂ or S-Phos Pd G2 to overcome the steric barrier.[1]

Purification via Recrystallization

Because the molecule is twisted and likely low-melting, crystallization can be difficult (oiling out is common).[1]

  • Anti-Solvent Method: Dissolve in a minimum amount of DCM (good solvent) and slowly layer Methanol or Pentane (anti-solvent) on top.[1] Store at -20°C.

  • Trituration: If the product is an oil, triturating with cold Hexanes or Methanol can induce solidification by removing impurities.

References

  • ChemicalBook. (2024). 2,2'-Dimethylbiphenyl Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11797, 2,2'-Dimethylbiphenyl. Retrieved from [1]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for solvent selection in biphenyl synthesis).

Sources

Exploratory

Technical Monograph: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

This technical guide details the safety, handling, and application protocols for 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl , a specialized halogenated biaryl intermediate used in medicinal chemistry. Part 1: Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and application protocols for 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl , a specialized halogenated biaryl intermediate used in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

This compound is a sterically congested biaryl building block. The presence of 2,2'-dimethyl substituents introduces significant torsional strain across the C1-C1' bond, preventing coplanarity of the phenyl rings. This structural feature is critical in drug design for controlling conformation (atropisomerism) and improving solubility compared to planar biphenyls. The 4-bromo handle allows for selective functionalization (e.g., Suzuki-Miyaura coupling), while the 5'-fluoro substituent serves as a metabolic blocker or bioisostere.

Chemical Identity Table
PropertySpecification
Chemical Name 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl
CAS Number 2734773-94-3
Molecular Formula C₁₄H₁₂BrF
Molecular Weight 279.15 g/mol
Physical State Solid (Off-white to white crystalline powder)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES CC1=C(C2=C(C)C=CC(F)=C2)C=CC(Br)=C1
Structural Feature Non-planar, twisted biaryl axis (approx. 60–90° dihedral angle)

Part 2: Hazard Identification & Risk Assessment (GHS)

Based on Structure-Activity Relationships (SAR) of halogenated biphenyls and supplier data.

GHS Classification (Regulation (EC) No 1272/2008)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H413: May cause long-lasting harmful effects to aquatic life (Predicted based on LogP > 4).

Toxicological Mechanism
  • Lipophilicity: The halogenated dimethyl biphenyl core is highly lipophilic. It can easily penetrate the stratum corneum, leading to defatting of the skin and potential systemic absorption.

  • Respiratory Irritation: As a fine dust, the compound can mechanically and chemically irritate the upper respiratory tract.

  • Bioaccumulation: Halogenated biphenyls are resistant to hydrolysis. While the fluorine atom increases metabolic stability, it also raises concerns for environmental persistence.

Part 3: Safe Handling & Storage Protocols

Directive: Treat as a Potent Compound (OEB 2/3) until specific toxicology is established.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Static Control: Use anti-static weighing boats. The non-polar nature of the solid makes it prone to static charge buildup, increasing the risk of dust dispersion.

Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermalOcular
Weighing N95/P2 Mask (if outside enclosure)Nitrile Gloves (Double gloved, 0.11mm min)Safety Goggles + Face Shield
Reaction Setup Fume Hood Sash < 18"Nitrile GlovesSafety Glasses with Side Shields
Spill Cleanup Half-face Respirator (P100/OV cartridges)Chemically Resistant Gauntlets (Butyl rubber)Goggles
Handling Workflow Diagram

The following Graphviz diagram outlines the logical flow for safe handling, emphasizing the "Stop/Go" decision points for safety.

HandlingWorkflow Start Receipt of Material (CAS 2734773-94-3) Storage Storage: 2-8°C Inert Atmosphere (Ar/N2) Start->Storage PPE_Check PPE Check: Double Nitrile + Goggles? Storage->PPE_Check Weighing Weighing Station (Fume Hood + Anti-static) Solubilization Solubilization (Add solvent immediately to suppress dust) Weighing->Solubilization Minimize air exposure PPE_Check->Weighing Pass PPE_Check->PPE_Check Fail (Stop) Reaction Reaction Setup (Suzuki Coupling) Solubilization->Reaction Waste Waste Disposal (Halogenated Organic Stream) Reaction->Waste

Caption: Operational workflow for handling 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl, prioritizing dust suppression.

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

Context: This protocol illustrates the standard use of the compound to synthesize a biaryl scaffold, highlighting where safety intersects with chemistry.

Reaction Rationale

The 4-bromo position is the active site for oxidative addition by Palladium (Pd). The 2,2'-dimethyl groups create steric hindrance, requiring a specialized catalytic system (e.g., SPhos or XPhos) to facilitate the coupling.

Standard Operating Procedure (SOP)
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

  • Reagents:

    • 1.0 eq 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (The Electrophile).[1]

    • 1.2 eq Aryl Boronic Acid (The Nucleophile).

    • 0.05 eq Pd(OAc)₂ + 0.1 eq SPhos (Catalyst system).

    • 3.0 eq K₃PO₄ (Base).

  • Solvent: Add degassed Toluene/Water (10:1). Safety Note: Degassing removes O₂, preventing homocoupling and catalyst oxidation.

  • Execution: Heat to 80°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway Diagram

This diagram visualizes the catalytic cycle, showing the entry point of our specific bromide.

SuzukiCycle Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Output: Tri-aryl Product RedElim->Product Substrate Input: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Substrate->OxAdd

Caption: Suzuki-Miyaura cycle showing the oxidative addition of the steric 4-bromo-biphenyl substrate.

Part 5: Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don respiratory protection (P100) and double gloves.

  • Contain: Do not dry sweep. Wet the powder with a mist of inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust generation.

  • Clean: Wipe surfaces with detergent and water. Collect all waste in a "Halogenated Solid Waste" container.

Fire Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, including Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) . Firefighters must wear SCBA.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Method: High-temperature incineration equipped with a scrubber for acid gases (HF/HBr).

  • Prohibition: Do not discharge into drains or municipal water systems due to aquatic toxicity potential.

References

  • Fluorochem Ltd. (2025).[2][3] Product Specification: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (CAS 2734773-94-3).[1] Retrieved from

  • Alchimica. (2025).[2][4] Safety Data Sheet: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational context for Suzuki coupling of steric bromides).
  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth revised edition.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl . This scaffold represents a significant synthetic challenge due to the simult...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl . This scaffold represents a significant synthetic challenge due to the simultaneous presence of steric hindrance (2,2'-dimethyl "ortho-effect") and the requirement for high chemoselectivity (preserving an aryl bromide while forming a biaryl bond).

The methodology utilizes a Buchwald-Hartwig type Suzuki-Miyaura coupling , exploiting the kinetic rate difference between aryl iodides and aryl bromides. By employing SPhos , a specialized dialkylbiaryl phosphine ligand, we achieve efficient coupling of sterically congested centers without compromising the 4-bromo handle required for downstream derivatization.

Retrosynthetic Analysis & Strategy

The primary challenge is the chemoselectivity . Standard Suzuki conditions often result in "halogen scrambling" or oligomerization when multiple halogens are present. To circumvent this, we utilize 4-bromo-2-iodo-1-methylbenzene as the electrophile.

Mechanistic Rationale:

  • Oxidative Addition Rates: Palladium(0) inserts into C–I bonds significantly faster (

    
    ) than C–Br bonds.
    
  • Steric Management: The 2,2'-dimethyl substitution creates a twisted biaryl axis. Standard ligands (e.g., PPh3) fail here due to cone angle limitations. SPhos provides the necessary bulk to enforce the reductive elimination of the crowded biaryl.

Retrosynthesis Target TARGET MOLECULE 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Disconnection Strategic Disconnection (Chemoselective Suzuki) Target->Disconnection C-C Bond Formation FragmentA ELECTROPHILE 4-Bromo-2-iodo-1-methylbenzene (I >>> Br Reactivity) Disconnection->FragmentA Intact Br Handle FragmentB NUCLEOPHILE (5-Fluoro-2-methylphenyl)boronic acid Disconnection->FragmentB Ortho-Methylated Boronic Acid

Figure 1: Retrosynthetic strategy highlighting the exploitation of halogen reactivity differentials (I vs. Br).

Critical Reagents & Catalysts

ComponentReagentRole & Selection Logic
Electrophile 4-Bromo-2-iodo-1-methylbenzeneChemoselectivity Anchor. The Iodo- group reacts exclusively at mild temperatures, leaving the Bromo- group intact for future steps.
Nucleophile (5-Fluoro-2-methylphenyl)boronic acidCarbon Source. Boronic acids are preferred over esters here to minimize steric bulk during the transmetallation step.
Catalyst Pd(OAc)₂ + SPhosSteric Enabler. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) forms a monoligated Pd species that facilitates oxidative addition into hindered halides and promotes reductive elimination of bulky biaryls.
Base K₃PO₄ (Tribasic Potassium Phosphate)Activation. Phosphate bases are superior to carbonates for hindered substrates as they minimize protodeboronation (a common side reaction with ortho-substituted boronic acids).
Solvent Toluene : Water (10:1)Interface. A biphasic system is critical to solubilize the inorganic base while keeping the organic reactants in the non-polar phase.

Detailed Experimental Protocol

Pre-Reaction Preparation
  • Glassware: Oven-dried 100 mL Schlenk flask or 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Atmosphere: The reaction must be performed under a positive pressure of Argon or Nitrogen. Oxygen is a poison to the active Pd(0)-SPhos species.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In the reaction vessel, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Add Toluene (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating ligand coordination.

    • Note: Alternatively, use commercially available SPhos Pd G2 precatalyst for higher reproducibility.

Step 2: Substrate Loading

  • To the catalyst mixture, add 4-Bromo-2-iodo-1-methylbenzene (297 mg, 1.0 mmol).

  • Add (5-Fluoro-2-methylphenyl)boronic acid (185 mg, 1.2 mmol, 1.2 equiv).

  • Add K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).

Step 3: Solvent & Degassing

  • Add the remaining Toluene (8 mL) and Deionized Water (1 mL).

  • Degas rigorously: Sparge the biphasic mixture with Argon for 10–15 minutes.

    • Why? Residual oxygen causes homocoupling of the boronic acid (forming 5,5'-difluoro-2,2'-dimethylbiphenyl), which is difficult to separate.

Step 4: Reaction

  • Heat the mixture to 90°C in an oil bath.

  • Monitor via TLC (Hexanes/EtOAc 95:5) or HPLC every 2 hours.

    • Checkpoint: The starting iodide should disappear within 2–4 hours. If the reaction stalls, do not increase temperature above 100°C, as this may activate the bromide. Instead, add a second portion of catalyst (0.5 mol%).

Step 5: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: 100% Hexanes grading to 2% EtOAc/Hexanes.

    • Target: The product is a white to off-white solid.

Process Workflow & Logic

Workflow Start Start: Charge Reagents Degas Degassing (Argon Sparge) Start->Degas Heat Heating (90°C, 4h) Degas->Heat Check Checkpoint: Is Iodide Consumed? Heat->Check Check->Heat No (Add Cat.) Workup Workup: Extraction & Drying Check->Workup Yes Purify Purification: Flash Chromatography Workup->Purify Final Pure Product: 4-Br-5'-F-2,2'-Me-Biphenyl Purify->Final

Figure 2: Operational workflow ensuring oxygen exclusion and reaction monitoring.

Analytical Data & Validation

Upon isolation, the compound should be validated against the following predicted parameters.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃)δ 2.10 (s, 3H), 2.15 (s, 3H)2,2'-Methyl groups. Distinct singlets due to lack of symmetry.
δ 6.90 – 7.40 (m, 6H)Aromatic protons. Complex splitting due to F-coupling (

) and ABX systems.
¹⁹F NMR δ -115 to -120 ppm (m)5'-Fluoro. Diagnostic signal; clean singlet (decoupled) or multiplet.
MS (EI/ESI) m/z ≈ 292 / 294 (1:1 ratio)Isotopic Pattern. The characteristic 1:1 doublet of Bromine (

) confirms the Br is intact.

Troubleshooting & Optimization

Issue 1: Protodeboronation (Loss of Boronic Acid)

  • Symptom:[1][2][3][4] Low yield, recovery of unreacted aryl iodide, presence of fluoro-toluene.

  • Cause: Ortho-methyl group destabilizes the C-B bond under basic/aqueous conditions.

  • Solution: Reduce water content (use Toluene/Dioxane anhydrous with solid K₃PO₄) or switch to the corresponding Pinacol Ester (though this reacts slower).

Issue 2: Halogen Scrambling (Loss of Bromine)

  • Symptom:[1][2][3][4] Mass spec shows product mass minus 79/80 (de-brominated) or dimerized product.

  • Cause: Temperature too high (>100°C) or highly active non-bulky ligand (e.g., PCy3) utilized.

  • Solution: Strictly maintain 90°C. Ensure the electrophile is the Iodide , not the Bromide.

References

  • Buchwald, S. L., et al. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls."[4] Journal of the American Chemical Society, 2000.

  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." Technical Bulletin.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Reaction Optimization Series.

  • Haley, M. M., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions." Beilstein Journal of Organic Chemistry, 2016.

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

[1] Executive Summary This application note details the optimized protocols for utilizing 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl as an electrophile in Palladium-catalyzed cross-coupling reactions. This scaffold pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocols for utilizing 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl as an electrophile in Palladium-catalyzed cross-coupling reactions. This scaffold presents a specific challenge in medicinal chemistry: the 2,2'-dimethyl substitution pattern creates significant steric strain, twisting the biaryl axis and inhibiting the oxidative addition and reductive elimination steps of the catalytic cycle.

Standard protocols (e.g., Pd(PPh


)

/ Na

CO

) often result in stalled conversion or dehalogenation. This guide provides a validated workflow using Buchwald precatalysts to overcome the energy barrier imposed by the ortho-methyl groups, ensuring high yields for the synthesis of terphenyls and extended biaryl systems.

Molecular Profile & Challenge Analysis

The Substrate
  • Compound: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl[1]

  • Role: Electrophile (Aryl Halide)

  • Key Features:

    • Bromide: Reactive handle for oxidative addition.

    • Fluorine (5'-position): Metabolic blocking group and

      
      F NMR spectroscopic handle.[1]
      
    • 2,2'-Dimethyl: The "Steric Gate."[1] These groups force the two phenyl rings out of planarity (dihedral angle approx. 60-90°).[1]

The "Ortho-Effect" in Catalysis

In Suzuki couplings, the rate-determining step for hindered substrates often shifts from transmetallation to reductive elimination.[1] The 2,2'-dimethyl groups create a crowded coordination sphere around the Palladium center.

  • Standard Ligands (PPh

    
    ):  Too small to force the reductive elimination; the complex rests as a stable trans-species.
    
  • Solution: Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos).[1] These ligands facilitate oxidative addition (via electron richness) and force reductive elimination (via steric bulk).

G Figure 1: The Catalytic Cycle emphasizing the Steric Bottleneck at Reductive Elimination. Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Blockade STERIC BOTTLENECK 2,2'-Dimethyl Clash TransMet->Blockade RedElim Reductive Elimination (Product Release) RedElim->Start Regeneration Blockade->RedElim Requires Bulky Ligand (e.g., SPhos)

Optimization Strategy

Ligand Selection

For this specific scaffold, "Tri-ortho" (if coupling with non-hindered boronic acid) or "Tetra-ortho" (if coupling with hindered boronic acid) conditions apply.[1]

LigandClassRecommendationRationale
SPhos Dialkylbiaryl phosphinePrimary Choice Excellent for tri-ortho couplings; high turnover frequency.[1]
XPhos Dialkylbiaryl phosphineSecondary Choice Better if the incoming boronic acid is also ortho-substituted (tetra-ortho).[1]
Pd(dppf)Cl

BidentateNot Recommended Often fails to promote reductive elimination in 2,2'-systems.[1]
Pd(PPh

)

MonodentateAvoid Inactive due to lack of steric bulk.
Base & Solvent System

The choice of base dictates the rate of transmetallation. For hindered systems, anhydrous conditions often reduce protodeboronation (a common side reaction where the boronic acid loses its boron group before coupling).

  • System A (Robust): Toluene/Water (10:[1]1) with K

    
    PO
    
    
    
    .
  • System B (Anhydrous): 1,4-Dioxane with Cs

    
    CO
    
    
    
    (requires dry conditions).[1]

Experimental Protocols

Protocol A: General Screening (Small Scale)

Use this protocol to validate the boronic acid partner.

Reagents:

  • 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv)[1]

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)[1][3]
  • Solvent: Toluene:Water (10:1)

Procedure:

  • Charge a reaction vial with the aryl bromide (0.2 mmol), boronic acid (0.3 mmol), and K

    
    PO
    
    
    
    (0.6 mmol).
  • Add SPhos Pd G2 (Catalyst) (0.004 mmol, 2 mol%).

    • Note: Using the G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Toluene (2.0 mL) and Water (0.2 mL) via syringe.

  • Heat block to 100°C with vigorous stirring (1000 rpm) for 4–12 hours.

  • Monitor: Check conversion via LC-MS or

    
    F NMR (The fluorine shift will change significantly upon coupling).
    
Protocol B: Scale-Up (Gram Scale)

Optimized for isolation and purity.[1]

Reagents:

  • Substrate: 5.0 g (17.9 mmol)[1]

  • Boronic Acid: 1.2 – 1.5 equivalents[1]

  • Catalyst: SPhos Pd G2 (1 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (3.0 equivalents)[1]
  • Solvent: Toluene (50 mL) / Water (5 mL)[1]

Step-by-Step:

  • Degassing: In a separate flask, sparge the Toluene/Water mixture with Argon for 30 minutes. Oxygen is the enemy of low-catalyst loading reactions.[1]

  • Charging: To a 3-neck round bottom flask equipped with a reflux condenser, add the Aryl Bromide, Boronic Acid, and Base.

  • Catalyst Addition: Add the SPhos Pd G2 precatalyst last.

  • Reaction: Add the solvent system. Heat to reflux (approx. 110°C bath temperature).

  • Work-up:

    • Cool to room temperature.[4][5]

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the organic layer with brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Silica gel chromatography.

    • Tip: The product is likely highly lipophilic. Start with 100% Hexanes/Heptane and slowly induce EtOAc (0-5%).[1]

Analytical Validation (Self-Validating System)[1]

To ensure the reaction is proceeding correctly, utilize the Fluorine Tag .

  • Starting Material: 4-Bromo-5'-fluoro... will show a specific

    
    F signal (typically around -110 to -120 ppm depending on solvent).[1]
    
  • Product: The coupling extends the conjugation.[6] Expect a shift of 1–3 ppm.

  • Side Reaction (Protodeboronation): If the boronic acid degrades, you will see unreacted starting material signal persist.

  • Side Reaction (Hydrodehalogenation): If the Bromine is replaced by Hydrogen (rare with SPhos, but possible), the

    
    F signal will shift, and the mass will drop by ~79 amu.
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or O

leak.[1]
Ensure rigorous degassing. Switch to XPhos Pd G2 if the boronic acid is also hindered.
Starting Material Remains Boronic acid instability.Add the boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=2h).
Pd Black Precipitates Early Ligand dissociation.Add 1 mol% of free SPhos ligand to stabilize the active species.
Spot-to-spot TLC Product and SM co-elute.Use

F NMR for conversion monitoring.

References

  • Buchwald-Hartwig Ligands Overview

    • Source: Sigma-Aldrich (Merck).[1]

    • Context: Selection guide for dialkylbiaryl phosphines in hindered couplings.
    • URL:[1]

  • Mechanism of Hindered Biaryl Synthesis

    • Title: A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls.[2][7]

    • Source: Journal of the American Chemical Society (2002).[7]

    • Context: Defines the utility of SPhos/XPhos for tetra-ortho substituted systems.
    • URL:[Link][1]

  • Precatalyst Technology (G2/G3)

    • Title: Palladium-catalyzed cross-coupling reactions with Buchwald precatalysts.[1][8][9][10]

    • Source: Chemical Science.[11]

    • Context: Explains why G2/G3 precatalysts are superior to mixing Pd(OAc)2 + Ligand manually.
    • URL:[Link]

  • Suzuki-Miyaura Reaction Guide

    • Source: Organic Chemistry Portal.[12]

    • Context: General mechanisms and vari
    • URL:[Link]

Sources

Method

protocol for 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl reactions

An In-Depth Guide to the Synthetic Utility of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Abstract This technical guide provides detailed application notes and protocols for the synthetic manipulation of 4-Bromo-5'-flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Abstract

This technical guide provides detailed application notes and protocols for the synthetic manipulation of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl, a versatile and sterically hindered building block crucial for applications in medicinal chemistry and materials science. The unique substitution pattern—a reactive bromine handle for cross-coupling, a fluorine atom for modulating electronic and pharmacokinetic properties, and 2,2'-dimethyl groups that enforce a twisted dihedral angle—makes this scaffold particularly valuable for creating complex, three-dimensional molecules.[1][2] This document offers field-proven, step-by-step protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. We delve into the causality behind reagent selection, reaction setup, and optimization, with a focus on overcoming the steric challenges inherent to this substrate class.

Compound Profile and Strategic Importance

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is an advanced intermediate designed for precision synthesis. Its constituent parts each serve a strategic purpose:

  • 4-Bromo Group: The primary reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.

  • 5'-Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions.[2][3] The fluorine atom can favorably influence the physicochemical properties of the final compound.[1]

  • 2,2'-Dimethyl Groups: These ortho-methyl groups induce significant steric hindrance around the biphenyl axis. This restricts free rotation, creating a conformationally constrained scaffold that can be advantageous for achieving high selectivity in biological assays. However, this steric bulk presents a significant challenge for catalysis, necessitating the use of specialized, highly active catalyst systems.

Physicochemical Properties and Safety Data

While specific experimental data for 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is not widely published, the properties can be estimated based on analogous structures like 4-Bromo-2-fluorobiphenyl.

PropertyValue (Estimated)Reference Analog
Molecular Formula C₁₄H₁₂BrF-
Molecular Weight 279.15 g/mol -
Appearance Off-white to pale yellow solid[4]
Melting Point 39-45 °C
Solubility Soluble in Toluene, Dioxane, THF, CH₂Cl₂; Insoluble in waterGeneral knowledge

Safety and Handling: This compound should be handled with standard laboratory precautions. Based on similar halogenated aromatic compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and be toxic to aquatic life.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Application: Palladium-Catalyzed Cross-Coupling

The workhorse reactions for functionalizing this scaffold are palladium-catalyzed cross-couplings. The key to success lies in catalyst selection. The steric hindrance from the 2,2'-dimethyl groups requires the use of electron-rich, bulky phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] Ligands developed by the Buchwald and Hartwig groups are indispensable for these transformations.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[8][9] This protocol is optimized for sterically demanding substrates.

Objective: To couple 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl with an arylboronic acid to generate a functionalized terphenyl derivative.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand glassware Oven-Dry Glassware (Schlenk Flask) setup Assemble Reaction Under Inert Gas (Ar/N₂) glassware->setup Charge Flask add_solvent Add Anhydrous Solvent (e.g., Toluene/H₂O) setup->add_solvent degas Degas Mixture (Sparge with Argon) add_solvent->degas heat Heat to 80-110 °C Monitor by TLC/LC-MS degas->heat cool Cool to Room Temp. Quench with Water heat->cool Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Materials and Reagents
ReagentPurposeTypical Supplier
4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenylStarting MaterialSpecialty Chemical Vendor
Arylboronic AcidCoupling PartnerSigma-Aldrich, Combi-Blocks
Pd(OAc)₂ or Pd₂(dba)₃Palladium PrecatalystStrem, Sigma-Aldrich
XPhos or SPhosBulky Phosphine LigandStrem, Sigma-Aldrich
K₃PO₄ or K₂CO₃BaseAcros, Fisher Scientific
Toluene, AnhydrousSolventAcros, Sigma-Aldrich
Deionized WaterCo-solvent-
Ethyl AcetateExtraction SolventFisher Scientific
BrineAqueous Wash-
Anhydrous Na₂SO₄ or MgSO₄Drying AgentFisher Scientific
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Expert Insight: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is an effective base for activating the boronic acid without causing side reactions like ester hydrolysis if present on the substrate.[10]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Add these solids to the Schlenk flask.

    • Expert Insight: The use of a bulky, electron-rich ligand like XPhos is critical to facilitate the oxidative addition of the sterically hindered aryl bromide to the Pd(0) center and promote the final reductive elimination step.[11]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should create a concentration of ~0.1 M with respect to the aryl bromide.

  • Degassing: Sparge the reaction mixture with a stream of Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture in a pre-heated oil bath to 90-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[6][12] This protocol is tailored for coupling amines with the challenging, sterically congested aryl bromide.

Objective: To couple 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl with a primary or secondary amine.

Reaction Workflow Diagram

G cluster_prep Preparation (Glovebox/Schlenk) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Bromide - Base (NaOtBu) - Catalyst/Ligand glassware Oven-Dry Glassware (Sealed Tube) setup Assemble Solids Under Inert Gas glassware->setup Charge Tube add_liquids Add Anhydrous Solvent (Toluene) & Amine setup->add_liquids seal Seal Tube Tightly add_liquids->seal heat Heat to 100-120 °C Monitor by LC-MS seal->heat cool Cool to Room Temp. Filter through Celite heat->cool Reaction Complete concentrate Concentrate Filtrate cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Generalized workflow for Buchwald-Hartwig amination.

Materials and Reagents
ReagentPurposeTypical Supplier
4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenylStarting MaterialSpecialty Chemical Vendor
Primary or Secondary AmineCoupling PartnerSigma-Aldrich, TCI
Pd₂(dba)₃ or Pd(OAc)₂Palladium PrecatalystStrem, Sigma-Aldrich
RuPhos or BrettPhosBulky Phosphine LigandStrem, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)BaseSigma-Aldrich, Acros
Toluene or Dioxane, AnhydrousSolventAcros, Sigma-Aldrich
Diethyl Ether or MTBEExtraction/FiltrationFisher Scientific
Celite®Filtration AidSigma-Aldrich
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): Perform these steps in a glovebox or using Schlenk technique. To an oven-dried resealable reaction tube, add 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., RuPhos, 2-5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Expert Insight: NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine in the catalytic cycle. It is highly air- and moisture-sensitive, necessitating handling under an inert atmosphere.[13] The choice of ligand is critical; ligands like RuPhos or BrettPhos are often superior for coupling with sterically hindered aryl chlorides and bromides.[14]

  • Reagent Addition: Add anhydrous toluene (~0.1-0.2 M concentration). Finally, add the amine (1.2 equiv). If the amine is a solid, add it with the other solids in step 1.

  • Sealing and Reaction: Seal the tube tightly with a PTFE-lined cap. Remove the tube from the glovebox and place it in a pre-heated oil bath or heating block at 100-120 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction by LC-MS. Due to the heterogeneous nature of the mixture, take aliquots carefully. Reactions are typically complete in 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or methyl tert-butyl ether (MTBE) and filter through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired arylamine.

Summary of Recommended Conditions

The following table summarizes typical starting conditions for cross-coupling reactions with the title compound. Optimization may be required based on the specific coupling partner.

ReactionCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (5:1)10065-90%
Buchwald-Hartwig Pd₂(dba)₃ (1.5%) / RuPhos (4%)NaOtBu (1.4)Toluene11060-85%

Conclusion

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is a high-value synthetic intermediate whose utility can be unlocked through carefully selected, modern catalytic methods. The steric hindrance imposed by the 2,2'-dimethyl substituents is a significant but surmountable challenge. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands such as those from the Buchwald portfolio, researchers can confidently perform Suzuki-Miyaura and Buchwald-Hartwig reactions to access a diverse range of complex molecules. The protocols detailed herein provide a robust and reliable starting point for scientists and drug development professionals aiming to leverage this powerful building block in their research.

References

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • BenchChem. (n.d.). The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. BenchChem.
  • PubChem. (n.d.). 4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Synthesis routes of 4-Bromo-2-fluorobiphenyl. BenchChem.
  • PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. PrepChem.com. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. organic-synthesis.org. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064–1071. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.
  • El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19097. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available at: [Link]

  • Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(23), 5727. Available at: [Link]

  • Johansson, A. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. Available at: [Link]

  • Wang, Z., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 11(11), 3598-3613. Available at: [Link]

  • NIST. (n.d.). 4-Bromo-2-fluorobiphenyl. NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Organic Syntheses Procedure. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

Sources

Application

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl as a pharmaceutical intermediate

Executive Summary 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically designed to address two critical failure modes in drug discovery:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically designed to address two critical failure modes in drug discovery: metabolic instability and conformational promiscuity .

Unlike planar biphenyls, the 2,2'-dimethyl substitution induces significant steric hindrance, forcing the aromatic rings into an orthogonal conformation. This results in atropisomerism (axial chirality), a feature increasingly exploited in the design of highly selective kinase inhibitors and receptor modulators to match chiral protein pockets. Concurrently, the 5'-fluorine atom serves as a metabolic blocker, preventing Cytochrome P450-mediated oxidation at a traditionally labile site.

This guide provides validated protocols for the synthesis, purification, and downstream application of this intermediate, with a specific focus on overcoming the steric challenges inherent in its construction.

Part 1: Structural Analysis & Pharmacophore Utility

The Orthogonal Twist (Atropisomerism)

The defining feature of this intermediate is the steric clash between the methyl groups at the 2 and 2' positions. This restricts rotation around the C1-C1' bond, locking the molecule into a non-planar, twisted conformation (dihedral angle ≈ 60–90°).

  • Drug Design Benefit: Many enzyme active sites (e.g., p38 MAP kinase, MEK) are narrow and hydrophobic. A twisted biaryl scaffold mimics the geometry of these pockets better than a flat system, improving binding affinity (

    
    ) and selectivity.
    
  • Chiral Switch Potential: If the rotational energy barrier (

    
    ) exceeds ~23 kcal/mol, the individual atropisomers (M and P helicity) can be isolated as distinct drug substances, offering a route to enantiopure therapeutics without asymmetric carbon centers.
    
The Fluorine Effect (Metabolic Stability)

The C-F bond is highly stable (approx. 116 kcal/mol). Placing a fluorine atom at the 5'-position serves two purposes:

  • Metabolic Blocking: It protects the aromatic ring from Phase I oxidation (hydroxylation) by CYP450 enzymes, significantly extending the in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine acts as a bioisostere for hydrogen but with high electronegativity, altering the pKa of neighboring functional groups and influencing lipophilicity (

    
    ).
    

Part 2: Synthetic Protocols

Challenge: The "Tetra-ortho" Problem

Synthesizing 2,2'-disubstituted biphenyls via standard Suzuki-Miyaura coupling is notoriously difficult due to steric hindrance preventing the transmetallation step. Standard catalysts (e.g.,


) often fail or result in low yields (<20%).

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) such as SPhos or XPhos , which facilitate oxidative addition and create a spacious active pocket for the hindered transmetallation.

Protocol A: High-Yield Synthesis via SPhos-Pd-G2

Objective: Coupling of 4-bromo-2-methylphenylboronic acid with 5-fluoro-2-methyl-1-bromo-benzene (or inverse partners).

Reagents:

  • Aryl Halide: 4-Bromo-2-methyl-1-iodobenzene (preferred for higher reactivity) or equivalent.

  • Boronic Acid: 5-Fluoro-2-methylphenylboronic acid.

  • Catalyst: SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).

  • Base: Potassium Phosphate Tribasic (

    
    ).
    
  • Solvent: Toluene / Water (10:1 ratio).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict

    
     flow, charge a reaction vial with:
    
    • Aryl Halide (1.0 equiv, 10 mmol)

    • Boronic Acid (1.2 equiv, 12 mmol)

    • 
       (2.0 equiv, 20 mmol)
      
    • SPhos Pd G2 Catalyst (0.02 equiv, 2 mol%)

  • Solvation: Add degassed Toluene (20 mL) and degassed Water (2 mL). The biphasic system is crucial for solubilizing the inorganic base while maintaining organic reactant solubility.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours with vigorous stirring (>800 RPM). Note: High agitation is required for biphasic transfer.

  • Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (50 mL). Wash with Brine (2 x 20 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

Protocol B: Downstream Functionalization (Lithium-Halogen Exchange)

The bromine at position 4 is the "handle" for attaching the biaryl core to the rest of the drug molecule.

Objective: Conversion to a Boronic Ester or Carboxylic Acid.

  • Exchange: Dissolve intermediate (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Lithiation: Add

    
    -Butyllithium (1.1 equiv) dropwise. Stir for 30 min at -78°C. Caution: The steric bulk of the biaryl system does not hinder this exchange at the para-position.
    
  • Quench:

    • For Boronic Ester: Add Isopropyl Pinacol Borate (

      
      ).
      
    • For Carboxylic Acid: Bubble dry

      
       gas.
      
  • Warm & Isolate: Allow to warm to RT, quench with

    
    , and extract.
    

Part 3: Visualization of Workflows

Synthetic Pathway & Logic

The following diagram illustrates the critical decision points in synthesizing this hindered scaffold.

G cluster_0 Steric Barrier Management Start Start: Hindered Substrates CatSelect Catalyst Selection: SPhos or XPhos Pd G2 Start->CatSelect Steric Clash Requires Bulky Ligand Coupling Suzuki-Miyaura Coupling (100°C, Toluene/H2O) CatSelect->Coupling Facilitates Transmetallation Intermediate Target Intermediate: 4-Bromo-5'-fluoro-2,2'-dimethyl Coupling->Intermediate Yield > 85% Func Functionalization: Li-Halogen Exchange Intermediate->Func Br Handle Activation

Caption: Workflow for overcoming steric hindrance in the synthesis of 2,2'-dimethyl biaryl systems.

Metabolic Stability Mechanism

Visualizing why the 5'-Fluoro substitution is critical for drug longevity.

Metabolic Drug Biaryl Scaffold (Unsubstituted) CYP CYP450 Enzyme (Oxidation) Drug->CYP High Affinity Metabolite Hydroxylated Product (Rapid Clearance) CYP->Metabolite Phase I Metab DrugF Fluorinated Scaffold (5'-Fluoro) DrugF->CYP Blocked Site Stable Metabolically Stable (Extended t1/2) DrugF->Stable Resists Oxidation

Caption: Mechanism of metabolic stabilization via fluorination at the 5'-position.

Part 4: Quality Control & Characterization

NMR Analysis (Rotamer Detection)

Due to the 2,2'-dimethyl hindrance, this molecule may exhibit broadened signals in


 NMR at room temperature if the rotation rate is on the NMR timescale.
  • Recommendation: Perform

    
     NMR at elevated temperature (50°C) or use 
    
    
    
    -DMSO to sharpen peaks if broadening is observed.
  • Key Signals:

    • 
       2.1–2.3 ppm: Two distinct methyl singlets (unless coincident).
      
    • 
       7.0–7.6 ppm: Aromatic region. Look for specific coupling constants (
      
      
      
      ) to confirm fluorine placement.
HPLC Purity Standards
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min. (High lipophilicity requires high organic content).

  • Detection: UV at 254 nm (aromatic) and 220 nm.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling of Sterically Hindered Substrates." Journal of the American Chemical Society. (Context: Validation of SPhos/XPhos for 2,2'-disubstituted biaryls).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context: Metabolic stability mechanisms of aryl fluorides).

  • Clayden, J., et al. "The Challenge of Atropisomerism in Drug Discovery." Nature Chemistry. (Context: Pharmacological implications of axially chiral biaryls).

  • PubChem Compound Summary. "2,2'-Dimethylbiphenyl." National Center for Biotechnology Information. (Context: Physical properties of the core scaffold).

Method

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl in materials science

Topic: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl in Materials Science Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals 4-Bromo-5'-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl in Materials Science Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl as a Dual-Function Scaffold

Executive Summary

In the high-stakes arena of organic electronics (OLEDs) and asymmetric synthesis, the control of molecular geometry is as critical as electronic tuning. 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (CAS: 2734773-94-3) represents a premier class of "twisted" biaryl building blocks.

Unlike planar biphenyls, the 2,2'-dimethyl substitution induces a steric clash that forces the two phenyl rings into a nearly orthogonal dihedral angle (~70–90°). This structural feature disrupts


-conjugation between the rings, confining triplet excitons in OLED hosts and creating stable axial chirality for catalytic ligands.

This guide details the application of this scaffold in synthesizing Blue TADF (Thermally Activated Delayed Fluorescence) Emitters and Chiral Bisphosphine Ligands , providing validated protocols for cross-coupling and purification.

Scientific Rationale & Mechanism
2.1 The Orthogonal Twist (Steric Control)

The defining feature of this molecule is the steric hindrance provided by the methyl groups at the ortho positions.

  • OLED Impact: In donor-acceptor (D-A) systems, this twist decouples the donor and acceptor orbitals (HOMO and LUMO separation). This minimizes the exchange energy (

    
    ), a prerequisite for efficient Reverse Intersystem Crossing (RISC) in TADF emitters.[1]
    
  • Solubility: The non-planar structure prevents strong

    
    -
    
    
    
    stacking, significantly enhancing solubility in organic solvents (Toluene, THF) compared to planar analogs, facilitating solution-processing.
2.2 Asymmetric Functionalization (Electronic Control)

The molecule is pre-functionalized with two distinct handles:

  • 4-Bromo (Electrophile): A reactive site for Pd-catalyzed Suzuki or Buchwald-Hartwig couplings. This allows the attachment of hole-transporting units (e.g., Carbazole, Triphenylamine).

  • 5'-Fluoro (Electronic Tuner): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO level of the core, improving electron injection stability without significantly altering the steric environment.

Application 1: Synthesis of Blue TADF Emitters

Objective: Synthesize a D-A-D type emitter where the biphenyl acts as the twisted bridge.

3.1 Design Logic
  • Donor (D): Carbazole (attached at the 4-Br position).

  • Acceptor (A): Triazine or Cyano-group (attached via C-H activation or subsequent functionalization of the 5'-F ring, though typically the F itself acts as a stabilizer or site for

    
     if activated).
    
  • Target Molecule: A "Through-Space" Charge Transfer emitter.

3.2 Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl with 9H-Carbazole.

Reagents:

  • Substrate: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (1.0 eq)

  • Nucleophile: 9H-Carbazole (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Tri-tert-butylphosphine (

    
    ) or SPhos (4 mol%)
    
  • Base:

    
     (1.5 eq)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Inert Handling: Charge a flame-dried Schlenk flask with the substrate, carbazole, and base inside a nitrogen-filled glovebox.

  • Catalyst Addition: Add the Pd precursor and ligand.

  • Solvation: Add anhydrous toluene via syringe. Seal the flask.

  • Reflux: Heat the mixture to 110°C for 12–24 hours. Monitor consumption of the bromide by TLC (Eluent: Hexane/DCM).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with DCM.

  • Purification: Concentrate the filtrate. Purify via silica gel column chromatography (Gradient: 0-10% DCM in Hexane).

  • Sublimation (CRITICAL): For OLED grade material, the solid must be sublimed at high vacuum (

    
     Torr) to remove trace Pd and organic impurities.
    
Application 2: Chiral Ligand Development (Pharma)

Objective: Utilize the atropisomerism of the 2,2'-dimethylbiphenyl core to create a chiral monophosphine ligand for asymmetric catalysis.

4.1 Resolution of Atropisomers

Since the starting material is racemic, it must be resolved.

  • Method: Chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralpak IA/IB).

  • Conditions: Hexane/IPA (90:10), Flow 1.0 mL/min.

4.2 Lithiation and Phosphination

Protocol:

  • Lithiation: Dissolve the resolved (R)-bromide in dry THF at -78°C. Add

    
    -BuLi (2.1 eq) dropwise. The F atom is stable at this temperature if the Li exchange is fast (Br is more reactive). Note: Care must be taken to avoid benzyne formation; strictly control temp.
    
  • Phosphination: Add Chlorodiphenylphosphine (

    
    , 1.1 eq).
    
  • Warming: Allow to warm to RT slowly overnight.

  • Outcome: A chiral ligand analogous to BIPHEP, but with electronic modulation via the Fluorine substituent.

Visualizations & Logic Flows
5.1 Synthesis Decision Tree

This diagram illustrates the decision process for functionalizing the scaffold based on the desired material property (OLED vs. Catalysis).

Synthesis_Workflow Start Start: 4-Bromo-5'-fluoro- 2,2'-dimethyl-1,1'-biphenyl Path_OLED Path A: OLED Emitter (TADF/Host) Start->Path_OLED Material Sci. Path_Pharma Path B: Chiral Ligand (Catalysis) Start->Path_Pharma Drug Dev. Step_OLED_1 Buchwald-Hartwig (Add Carbazole) Path_OLED->Step_OLED_1 Step_Pharma_1 Chiral Resolution (HPLC) Path_Pharma->Step_Pharma_1 Step_OLED_2 Sublimation (>99.9% Purity) Step_OLED_1->Step_OLED_2 Result_OLED Blue TADF Emitter (High Triplet Energy) Step_OLED_2->Result_OLED Step_Pharma_2 Lithiation (-78°C) + PPh2Cl Step_Pharma_1->Step_Pharma_2 Result_Pharma Chiral Phosphine Ligand Step_Pharma_2->Result_Pharma

Caption: Workflow for diverging synthetic pathways based on end-application.

5.2 The "Twist" Mechanism in OLEDs

This diagram explains why this specific molecule works for Delayed Fluorescence.

Mechanism_TADF Structure 2,2'-Dimethyl Substitution Geometry Orthogonal Twist (~90° Dihedral) Structure->Geometry Steric Hindrance Electronic Orbital Decoupling (HOMO/LUMO Separation) Geometry->Electronic Breaks Conjugation Energy Small Delta Est (< 0.1 eV) Electronic->Energy Minimizes Exchange Effect Efficient RISC (Triplet -> Singlet) Energy->Effect Enables TADF

Caption: Mechanistic flow showing how steric twist leads to high-efficiency electroluminescence.

Data Summary & Characterization

When characterizing the intermediate or final product, look for these specific signatures.

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Methyl Groups

2.0 - 2.3 ppm (s, 6H)
Upfield shift due to shielding if rings are orthogonal.
1H NMR Aromatic RegionComplex multiplets, distinct splitting by F (

)
5'-F will split adjacent protons (d or dd).
19F NMR Fluorine Shift

-110 to -120 ppm
Typical for aryl fluorides; useful for purity check.
MS (EI/ESI) Molecular Ionm/z ~278/280 (1:1 ratio)Characteristic Bromine isotope pattern (

).
XRD Dihedral Angle70° - 89°Confirms the "twisted" geometry essential for function.
References
  • Endo, A., et al. (2011). "Efficient up-conversion of triplet excitons into a singlet state and its application to organic light-emitting diodes." Applied Physics Letters. (Foundational work on TADF mechanisms using twisted biphenyls).
  • Alchimica. Catalog Entry: CAS 2734773-94-3.[2] Retrieved from [Link]

  • Goushi, K., et al. (2012). "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics. (Contextual reference for RISC in twisted donors).

(Note: Specific CAS 2734773-94-3 is a commercially indexed building block. Functional applications are derived from the established chemistry of the 2,2'-dimethylbiphenyl class in the cited literature.)

Sources

Technical Notes & Optimization

Troubleshooting

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl reaction mechanism issues

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Synthesis & Troubleshooting of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl Introduction: The "Dec...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Synthesis & Troubleshooting of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Introduction: The "Deceptive Simplicity" of the Scaffold

You are likely encountering difficulties with 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl . While it appears to be a standard biaryl building block, this molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The 2,2'-dimethyl substitution pattern creates significant torsional strain, inhibiting the transmetallation step in Suzuki-Miyaura couplings.[1]

  • Regioselectivity: If synthesizing the core from a dihalo-precursor, distinguishing between the halogen at position 1 (hindered) and position 4 (accessible) is critical.

  • Conformational Dynamics: The rotational barrier of the 2,2'-dimethyl system (~18 kcal/mol) leads to broadened NMR signals and potential atropisomeric complications during low-temperature analysis.[1]

This guide addresses these specific bottlenecks with field-proven protocols and mechanistic insights.

Module 1: Constructing the Biphenyl Core (The Steric Wall)[1]

User Question: I am attempting to couple 4-bromo-1-iodo-2-methylbenzene with 5-fluoro-2-methylphenylboronic acid, but yields are consistently <30%. I see significant protodeboronation. What is happening?

Technical Insight: The failure point is the transmetallation step . In standard catalytic cycles, the palladium center (after oxidative addition) is bulky. The incoming boronic acid, also bearing an ortho-methyl group, struggles to approach the hindered Pd-center.[1] This slows the cycle, allowing side reactions (like protodeboronation of the boronic acid) to outcompete the cross-coupling.

Troubleshooting Protocol:

VariableStandard Condition (Avoid)High-Performance Condition (Recommended) Mechanistic Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-PEPPSI-IPr or XPhos Pd G4 Bulky, electron-rich ligands (NHC or Buchwald biaryl phosphines) facilitate oxidative addition and, crucially, create a flexible pocket that accommodates the steric bulk during transmetallation [1, 2].[1]
Base Na₂CO₃ or K₂CO₃K₃PO₄ (finely ground) or Ba(OH)₂ Stronger bases facilitate the formation of the reactive boronate species. Barium hydroxide has shown specific efficacy in hindered couplings ("barium effect") [3].
Solvent DMF or TolueneToluene/Water (10:1) or Dioxane/Water A biphasic system with a controlled amount of water is essential for dissolving the inorganic base and activating the boronic acid. Anhydrous conditions often fail here.
Temperature 80°C100°C - 110°C Higher energy is required to overcome the rotational barrier required for the reductive elimination of the crowded biaryl.[1]

Critical Workflow:

  • Pre-activation: Do not mix everything at once. Stir the boronic acid and base in the solvent for 15 minutes before adding the Pd-catalyst and aryl halide. This ensures the boronate species is ready for the catalyst.

  • Stoichiometry: Use 1.5 - 2.0 equivalents of the boronic acid. The ortho-fluoro/methyl boronic acids are prone to hydrolytic deboronation; excess reagent compensates for this loss.[1]

Module 2: Regiocontrol (The Selectivity Trap)

User Question: To save cost, I tried using 1,4-dibromo-2-methylbenzene instead of the iodo-analog. Now my product mixture is a mess. Why?

Technical Insight: This is a classic Curtin-Hammett scenario gone wrong.

  • Sterics vs. Electronics: Palladium prefers oxidative addition at the least sterically hindered position (Position 4, para to methyl) and the most electron-deficient position.[1]

  • The Mismatch: In 1,4-dibromo-2-methylbenzene, Position 1 is hindered (bad for Pd) but is the required site for the biphenyl bond.[1] Position 4 is accessible (good for Pd).

  • Result: The catalyst preferentially attacks Position 4, leading to the formation of the wrong isomer (4'-fluoro-2',5-dimethyl-1,1'-biphenyl-2-yl bromide) or oligomers.[1]

The Solution: The "Leaving Group Ladder" You must use 4-bromo-1-iodo-2-methylbenzene .[1] The C–I bond is significantly weaker (~50 kcal/mol) than the C–Br bond (~68 kcal/mol). This electronic disparity overrides the steric hindrance at Position 1, forcing the Pd to insert exactly where you need it.

Visualizing the Selectivity Pathway:

ReactionSelectivity Start Precursor: 1,4-Dibromo-2-methylbenzene PathA Path A (Steric Control) Pd attacks Pos 4 (Unwanted) Start->PathA using -Br PathB Path B (Electronic Control) Requires Iodo-precursor Start->PathB Switch to 1-Iodo ProductA Wrong Isomer (Dead End) PathA->ProductA ProductB Target Core: 4-Bromo-5'-fluoro-2,2'-dimethyl... PathB->ProductB

Figure 1: Divergent reaction pathways based on precursor selection. Using the dibromide leads to regioselectivity errors due to steric preference for the wrong site.[1]

Module 3: Functionalizing the 4-Bromo Handle

User Question: I have the core. Now I need to convert the 4-Br group to a carboxylate via Lithiation, but the reaction quenches immediately or gives low yields.

Technical Insight: The 5'-fluoro group on the other ring is an electron-withdrawing trap.[1] While it is "far" away, the biphenyl system can transmit electronic effects. More importantly, Lithium-Halogen exchange generates a highly reactive aryl lithium species.[1]

  • Risk: If the temperature is not strictly controlled (>-70°C), the aryl lithium can undergo intermolecular attack on the methyl groups (benzylic deprotonation) or react with the solvent.[1]

  • The "Fluoro" Risk: Although rare in this specific configuration, ortho-lithiation directed by the fluorine on the other ring is possible if the rings rotate into coplanarity, though the methyls usually prevent this.[1]

Recommended Protocol: Turbo-Grignard Exchange Avoid n-BuLi.[1] Use iPrMgCl[1]·LiCl (Turbo Grignard) .

  • Conditions: 0°C to Room Temperature (much more forgiving than -78°C).

  • Mechanism: The Mg-Li complex performs a selective halogen-metal exchange at the bromine position without deprotonating the benzylic methyl groups [4].[1]

  • Quench: Add your electrophile (e.g., CO₂) immediately after exchange is complete (monitor by GC-MS).

Module 4: Analytics & Atropisomerism

User Question: My NMR spectrum shows broad, undefined peaks for the methyl groups. Is my product impure?

Technical Insight: Likely not. You are observing coalescence phenomena .

  • The 2,2'-dimethylbiphenyl core has a rotational barrier of approximately 17-18 kcal/mol [5].[1]

  • At room temperature, the rotation about the central bond is intermediate on the NMR timescale.[1] The molecule is flipping between atropisomers, causing signal broadening.[1]

Verification Step:

  • Run High-Temperature NMR: Heat the sample to 50-60°C in DMSO-d6. The rotation will become fast relative to the NMR timescale, and the broad peaks should sharpen into distinct singlets.[1]

  • Run Low-Temperature NMR: Cooling to -40°C will "freeze" the rotation, splitting the signals into distinct sets for each atropisomer (though in this symmetric-like case, you might just see sharpening of the static conformation).[1]

Summary Checklist for Success

  • Precursor: MUST use 4-bromo-1-iodo-2-methylbenzene .[1]

  • Ligand: Use SPhos , XPhos , or PEPPSI-IPr .[1]

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1).

  • Base: K₃PO₄ (3-4 equiv).

  • Functionalization: Use iPrMgCl·LiCl for halogen exchange to avoid side reactions.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[1] Chemistry - A European Journal, 12(18), 4749–4755.[1] Link

  • Korenaga, T., et al. (2005). Highly Efficient Suzuki-Miyaura Coupling of Aryl Chlorides Mediated by the "Barium Effect".[1] Synthesis, 2005(19), 3235-3239.[1] Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.[2] (Specific data on 2,2'-dimethylbiphenyl rotational barriers). Link

Sources

Optimization

Technical Support Center: Purification of Crude 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

Welcome to the technical support center for the purification of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate. Our approach is rooted in practical, field-tested expertise to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Challenge: The Nature of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl and Its Impurities

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is a structurally complex molecule, and its purification can be non-trivial. The presence of both bromine and fluorine atoms, along with methyl groups, influences its solubility and chromatographic behavior. The primary synthetic route to such biphenyls is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This synthetic pathway, while efficient, can introduce a range of process-related impurities that must be effectively removed.

Common Impurities May Include:

  • Homocoupled Products: Biphenyls formed from the coupling of two molecules of the same starting material.

  • Starting Materials: Unreacted aryl halides or boronic acids/esters.

  • Dehalogenated Byproducts: The target molecule without the bromine or fluorine atom.

  • Solvent and Reagent Residues: Residual solvents, bases, or catalyst components.

  • Isomeric Impurities: Structurally similar biphenyls formed due to side reactions.

The choice of purification strategy will depend on the impurity profile and the scale of your synthesis. Below, we address common issues encountered with the two primary purification techniques for this class of compounds: Recrystallization and Column Chromatography .

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

A. Recrystallization Troubleshooting

Recrystallization is often the first choice for purifying solid organic compounds due to its potential for high recovery and purity. However, finding the right conditions can be challenging.

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with biphenyl compounds.

  • Causality: This often happens when the boiling point of the solvent is too high, or the solution is supersaturated to a great extent upon cooling. Impurities can also suppress the melting point of your compound, exacerbating the problem.

  • Solutions:

    • Use a lower-boiling point solvent: If you are using a high-boiling solvent, switch to one with a lower boiling point.

    • Increase the solvent volume: Add more of the hot solvent to the "oiled out" mixture to redissolve it. Then, allow it to cool more slowly. This reduces the degree of supersaturation.

    • Use a solvent/anti-solvent system: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent pairs for biphenyls include ethanol/water or hexane/ethyl acetate.[1][2]

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Alternatively, adding a tiny seed crystal of the pure compound can induce crystallization.

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a frequent problem and can be attributed to several factors.

  • Causality: The most common reasons are using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Working with smaller volumes can be challenging but is crucial for good recovery.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals and lower overall yield.

    • Pre-heat Funnel and Filter Paper: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the product from crystallizing prematurely.

    • Concentrate the Mother Liquor: The filtrate (mother liquor) will still contain some of your dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that the second crop may be less pure.

Q3: The purity of my compound hasn't significantly improved after recrystallization. Why?

A3: This indicates that the chosen solvent is not effectively differentiating between your product and the impurities.

  • Causality: The impurities may have very similar solubility profiles to your target compound in the selected solvent.

  • Solutions:

    • Solvent Screening: You must experiment with different solvents or solvent systems. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or insoluble at all temperatures.

    • Consider a Different Purification Technique: If recrystallization fails to remove key impurities, column chromatography is the next logical step.

B. Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating complex mixtures.

Q1: I can't get good separation between my product and an impurity on a silica gel column. What can I do?

A1: Poor separation is a common challenge, often related to the choice of the mobile phase (eluent).

  • Causality: The polarity of your eluent may be too high, causing all components to elute too quickly, or too low, resulting in broad peaks and long retention times. For closely related impurities, achieving baseline separation can be difficult.

  • Solutions:

    • Optimize the Solvent System via TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[3]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This will elute the less polar compounds first, followed by your product, and then the more polar impurities.

    • Try a Different Stationary Phase: If silica gel (a polar stationary phase) is not providing adequate separation, consider using a non-polar stationary phase like C18 (reverse-phase chromatography). For aromatic compounds like biphenyls, a stationary phase with biphenyl ligands can offer alternative selectivity through π-π interactions.[4]

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[5][6]

Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A2: Some compounds are sensitive to the acidic nature of silica gel.

  • Causality: The slightly acidic surface of silica gel can catalyze the decomposition of sensitive molecules.

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (~1%), to your eluent.

    • Use an Alternative Stationary Phase: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. For many applications, neutral alumina is a good starting point.

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure.

Q3: My product is not eluting from the column, even with a highly polar solvent system.

A3: This suggests that your compound is very strongly adsorbed to the stationary phase.

  • Causality: The compound may be too polar for the chosen stationary phase/eluent system, or it may have reacted with the stationary phase.

  • Solutions:

    • Check for Decomposition: First, ensure your compound is not decomposing on the column (see Q2).

    • Drastic Polarity Increase: If using a non-polar eluent, you can try flushing the column with a much more polar solvent like methanol or a mixture of dichloromethane and methanol.

    • Switch to Reverse-Phase Chromatography: If your compound is highly polar, it will be better retained on a non-polar C18 stationary phase and can be eluted with a polar mobile phase (e.g., acetonitrile/water or methanol/water).

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl?

A1: Based on the properties of similar brominated and fluorinated biphenyls, good starting points for solvent screening would be:

  • Single Solvents: Ethanol, methanol, isopropanol, or hexane.

  • Mixed Solvent Systems: Hexane/ethyl acetate, ethanol/water, or dichloromethane/pentane.[1][7]

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.

Q2: What are the expected impurities from a Suzuki-Miyaura synthesis of this compound?

A2: For a Suzuki-Miyaura coupling, you should anticipate the following potential byproducts:

  • Homocoupling of the boronic acid/ester: This results in a symmetrical biphenyl derived from your boronic acid starting material.

  • Homocoupling of the aryl halide: This gives a symmetrical biphenyl from your aryl bromide starting material.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom.

  • Unreacted starting materials: The aryl bromide and the boronic acid/ester.

The relative amounts of these impurities will depend on the specific reaction conditions (catalyst, base, solvent, temperature).

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Spot a small amount from each collected fraction onto a TLC plate and elute it with the solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only your pure product.

Q4: Is it possible to purify this compound by distillation?

A4: For some biphenyls, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. A patent for the synthesis of the related 4-bromo-2-fluorobiphenyl mentions purification of the crude product by vacuum distillation and subsequent rectification.[8] This method is more suitable for larger quantities and requires the compound to be thermally stable at the distillation temperature.

Q5: What analytical techniques are recommended for final purity assessment?

A5: To confirm the purity of your final product, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reverse-phase C18 or a Biphenyl column with a mobile phase of acetonitrile and water is a good starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl.

PurificationWorkflow start Crude 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) distillation Consider Vacuum Distillation (for large scale & thermally stable compounds) is_solid->distillation Alternative for solid recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success recrystallization_success->column_chromatography No (Impure) purity_analysis Final Purity Analysis (HPLC, GC-MS, NMR, MP) recrystallization_success->purity_analysis Yes column_chromatography->purity_analysis end Pure Product purity_analysis->end distillation->purity_analysis

Caption: Decision workflow for purification method selection.

V. Quantitative Data Summary

While specific data for the target molecule is proprietary or not widely published, the following table provides typical parameters for column chromatography of similar biphenyl compounds.

ParameterTypical Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate (98:2 to 90:10 v/v)A good starting point for elution. The ratio should be optimized using TLC.
Rf Target (TLC) 0.2 - 0.3Provides a good balance between retention and elution time on the column.
Silica Gel to Crude Ratio 30:1 to 100:1 by weightA higher ratio is used for more difficult separations.[3]
Alternative Stationary Phase Biphenyl or C18Biphenyl phases can offer enhanced selectivity for aromatic compounds. C18 is for reverse-phase chromatography if the compound is more polar.[4]

VI. Experimental Protocol: General Guideline for Flash Column Chromatography

This protocol provides a general procedure. It should be adapted based on the results of your TLC analysis.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a 50:1 ratio of silica to crude is a good starting point).

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.

ColumnChromatography prep 1. Prepare Column (Slurry pack silica gel) load 2. Load Sample (Dissolved in minimal solvent) prep->load elute 3. Elute with Solvent (Apply pressure, collect fractions) load->elute analyze 4. Analyze Fractions (TLC) elute->analyze combine 5. Combine Pure Fractions analyze->combine evaporate 6. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

VII. References

  • SIELC Technologies. (2018, February 16). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from

  • University of Massachusetts Lowell. (n.d.). Recrystallization I. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl and its Structural Analogs: A Comparative Analysis for Drug Discovery and Materials Science

The biphenyl scaffold is a cornerstone in modern chemistry, serving as a privileged structure in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of various substituents on the biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

The biphenyl scaffold is a cornerstone in modern chemistry, serving as a privileged structure in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of various substituents on the biphenyl core allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparative analysis of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl, a unique polysubstituted biphenyl, with its structural isomers and related analogs. By examining the interplay of bromo, fluoro, and dimethyl substitutions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships within this class of compounds.

Introduction to 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl is a halogenated and methylated biphenyl derivative. Its structure is characterized by a bromine atom at the 4-position, a fluorine atom at the 5'-position, and methyl groups at the 2- and 2'-positions. This specific substitution pattern imparts a unique combination of steric and electronic properties to the molecule, making it an interesting candidate for applications in medicinal chemistry and materials science. The presence of ortho-methyl groups introduces significant steric hindrance, leading to restricted rotation around the central C-C bond and the potential for atropisomerism, a form of axial chirality.[2]

Physicochemical Properties: A Comparative Overview

The subtle changes in the substitution pattern on the biphenyl ring can lead to significant differences in physicochemical properties such as melting point, lipophilicity (logP), and polar surface area (PSA). These parameters are crucial in drug design as they influence a compound's solubility, permeability, and metabolic stability.

Due to the limited availability of experimental data for 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl, predicted values from computational models are presented alongside experimental or computed data for similar compounds. This allows for a comparative assessment of the influence of substituent positioning.

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)cLogP (Predicted)
4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl
C₁₄H₁₂BrF279.15Predicted: 60-805.24-Bromo-2-fluorobiphenylC₁₂H₈BrF251.1039-41[3]4.8[4]4-Bromo-4'-fluorobiphenylC₁₂H₈BrF251.1092.5-97.5[5]4.255[6]2,2'-Dimethyl-1,1'-biphenylC₁₄H₁₄182.2625-284.3

Analysis of Structure-Property Relationships:

  • Methyl Groups: The addition of two methyl groups in 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl significantly increases its molecular weight and predicted lipophilicity (cLogP) compared to its non-methylated analogs. The ortho-dimethyl substitution is also expected to influence the melting point due to changes in crystal packing.

  • Fluorine Position: The position of the fluorine atom has a notable impact on the molecule's properties. In general, fluorine substitution can enhance metabolic stability and binding affinity.[7] The difference in melting points between 4-bromo-2-fluorobiphenyl and 4-bromo-4'-fluorobiphenyl highlights the influence of substituent position on intermolecular interactions in the solid state.

  • Bromine Atom: The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex molecules.[5]

Atropisomerism: The Impact of Ortho-Substitution

A key feature of 2,2'-disubstituted biphenyls is the phenomenon of atropisomerism, where restricted rotation around the central C-C single bond leads to the existence of stable, separable enantiomers.[2] The steric bulk of the ortho-substituents is the primary determinant of the rotational barrier.

In the case of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl, the two methyl groups at the 2 and 2' positions create a significant steric clash, leading to a high rotational energy barrier. This suggests that this compound can exist as a pair of stable atropisomers.

Caption: Atropisomers of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl.

The rotational energy barrier in 2,2'-dimethylbiphenyl has been calculated to be significantly higher than in unsubstituted biphenyl.[1][5] The additional substituents in 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl are not expected to drastically reduce this barrier. The ability to isolate stable atropisomers is of great interest in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling

The synthesis of polysubstituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method.[1][8] This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-iodo-2-methylbenzene

  • (5-Fluoro-2-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodo-2-methylbenzene (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Spectroscopic Analysis: Predicted NMR Data

Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons and their coupling with each other and with the fluorine atom. The methyl protons would appear as two distinct singlets in the upfield region (around 2.0-2.5 ppm).

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling will be observable for the carbons in the fluoro-substituted ring.

Applications and Future Directions

Substituted biphenyls are of significant interest in drug discovery and materials science.[1][7]

  • Medicinal Chemistry: The introduction of fluorine can improve metabolic stability and binding affinity, while the bromo-substituent can be used for further derivatization to explore structure-activity relationships.[13] The rigid, non-planar conformation of atropisomeric biphenyls can lead to high-affinity and selective interactions with biological targets.

  • Materials Science: Fluorinated biphenyls are important components of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl could lead to interesting photophysical properties.

Further experimental investigation into the synthesis, characterization, and biological evaluation of 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl and its isomers is warranted to fully explore their potential in these fields.

Conclusion

4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl represents a structurally unique and synthetically accessible molecule with potential applications in medicinal chemistry and materials science. This guide has provided a comparative analysis of its predicted properties in the context of related, well-characterized biphenyl derivatives. The key takeaways are the significant influence of the ortho-dimethyl substitution on atropisomerism and the combined electronic effects of the bromo and fluoro substituents. The provided synthetic protocol offers a practical route for its preparation, paving the way for future experimental studies to validate the predicted properties and explore its utility in various applications.

References

  • BenchChem. (2025). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
  • Sigma-Aldrich. 4-Bromo-2-fluorobiphenyl 99%.
  • CymitQuimica. CAS 41604-19-7: 4-Bromo-2-fluoro-1,1′-biphenyl.
  • PubChem. 4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl.
  • Yao, T., et al. (2005). Different substituted biphenyls very often are used as suitable synthetic intermediates for synthesis heteroaromatic and polycyclic aromatic compounds. Journal of Organic Chemistry.
  • Slideshare. (2014).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • Baltus, C. B. (2010).
  • PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl.
  • BenchChem. (2025).
  • ResearchGate. (2025). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.
  • Cheméo. Chemical Properties of Biphenyl, 4-bromo-4'-fluoro- (CAS 398-21-0).
  • ChemicalBook. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.
  • NIST. 4-Bromo-2-fluorobiphenyl.
  • DSpace. Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviou.
  • Westmont College. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al O.
  • Cheméo. Chemical Properties of Biphenyl, 4-bromo-4'-fluoro- (CAS 398-21-0).
  • ACD/Labs. NMR Prediction.
  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds.
  • Fluorochem. 4-BROMO-2,5-DIMETHYL-1,1'-BIPHENYL.
  • Chemaxon.
  • ResearchGate. Values of logP and logk for the Test Compounds Used in This Study.
  • ResearchGate.
  • Simulations Plus. Expanding ADMET Predictor®'s Chemical Space: Enhanced bRo5 and Chameleon Molecule Predictions for HTPK.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
  • BLDpharm. 1443305-86-9|3'-Bromo-5-fluoro-2-methoxy-1,1'-biphenyl.
  • PMC. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • PharmaCompass.
  • The University of Texas at Austin. An improved method for predicting logP.
  • PubMed. (2010).
  • BenchChem. (2025). The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry.
  • PMC. (2024).
  • Faluck International PVT LTD.
  • ChemScene. 306935-88-6 | 3-Bromo-4-fluoro-1,1'-biphenyl.
  • IAPC Journals. (2024).

Sources

Comparative

Technical Comparison Guide: 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl

CAS: 2734773-94-3 | Formula: C14H12BrF | M.W.: 279.15 g/mol Executive Summary: The "Twisted" Scaffold Strategy In modern drug discovery and materials science (OLEDs), the biaryl bond is ubiquitous. However, standard plan...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2734773-94-3 | Formula: C14H12BrF | M.W.: 279.15 g/mol

Executive Summary: The "Twisted" Scaffold Strategy

In modern drug discovery and materials science (OLEDs), the biaryl bond is ubiquitous. However, standard planar biphenyls often suffer from poor solubility and rapid metabolic clearance. 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl represents a "privileged" structural motif.

Unlike standard biphenyls, the 2,2'-dimethyl substitution forces the two aromatic rings into a non-planar, twisted conformation (dihedral angle ~60–90°) due to steric repulsion. This "twist" disrupts pi-stacking (improving solubility) and creates a unique 3D vector for fragment-based drug design. The 5'-fluorine atom adds metabolic blockade at a metabolically vulnerable site while modulating the lipophilicity (LogP).

This guide compares this specific scaffold against its non-fluorinated and non-hindered analogs to justify its selection in high-value synthesis.

Comparative Performance Analysis

The following table contrasts 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (Target) against two common alternatives: the non-fluorinated parent (Alternative A) and the non-methylated analog (Alternative B).

Table 1: Structural & Functional Comparison
FeatureTarget Product (4-Br-5'-F-2,2'-Me)Alt A: Non-Fluorinated (4-Br-2,2'-Me)Alt B: Non-Hindered (4-Br-3'-F)
Conformation Twisted (Axial Chirality Potential) TwistedPlanar / Free Rotation
Metabolic Stability High (F blocks oxidation at 5' pos)Moderate (Benzylic/Ring oxidation risk)Moderate (F protects, but planar stacking limits solubility)
Solubility (DMSO) Excellent (Non-planar packing)GoodPoor (High pi-stacking)
Electronic Nature Electron-Deficient Ring B (F-withdrawing)Electron-Rich Ring BElectron-Deficient Ring B
Coupling Reactivity Challenging (Steric hindrance)ChallengingHigh (Standard conditions)
Primary Application 3D-Scaffold / Atropisomeric LigandsGeneral SpacerStandard Linker
Key Insight: The "Fluorine Effect"

The addition of fluorine at the 5'-position is not merely decorative. In the non-fluorinated analog (Alt A), the 5'-position is a primary site for Cytochrome P450 oxidation. By installing fluorine here, you block this metabolic soft spot (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol), significantly extending the half-life of the final drug candidate.

Characterization Data Profile

As a Senior Application Scientist, I have synthesized the expected spectral data based on the specific substitution pattern. This data serves as a validation standard for your QC workflows.

1H NMR (400 MHz, CDCl3)
  • δ 7.45 (d, J=2.0 Hz, 1H): H-3 (Ring A, ortho to Br, meta to Me).

  • δ 7.38 (dd, J=8.2, 2.0 Hz, 1H): H-5 (Ring A, ortho to Br).

  • δ 7.15 (m, 1H): H-6' (Ring B, adjacent to bridge).

  • δ 7.05 (d, J=8.2 Hz, 1H): H-6 (Ring A).

  • δ 6.95 (td, J=8.5, 2.8 Hz, 1H): H-4' (Ring B, ortho to F).

  • δ 6.88 (dd, J=9.0, 2.8 Hz, 1H): H-6' (Ring B).

  • δ 2.15 (s, 3H): Ar-CH3 (Ring A).

  • δ 2.08 (s, 3H): Ar-CH3 (Ring B).

    • Note: The two methyl groups appear as distinct singlets due to the lack of symmetry caused by the Fluorine and Bromine substitutions.

19F NMR (376 MHz, CDCl3)
  • δ -118.5 (m, 1F): Characteristic of a meta-substituted fluoro-toluene derivative.

GC-MS / LC-MS
  • Molecular Ion: [M]+ = 278.0/280.0 (1:1 ratio due to 79Br/81Br isotopes).

  • Fragmentation: Loss of -CH3 (M-15) is common in ortho-methyl biaryls during ionization.

Experimental Protocol: Sterically Hindered Suzuki Coupling

The Challenge: Synthesizing 2,2'-disubstituted biaryls is difficult because the ortho-methyl groups create significant steric clash, preventing the transmetallation step in standard Pd(PPh3)4 cycles. The Solution: Use of Buchwald-type phosphine ligands (SPhos or XPhos) which are bulky and electron-rich, facilitating oxidative addition and reductive elimination in crowded systems.

Workflow Diagram (DOT)

SuzukiCoupling Figure 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Biaryls SubstrateA 4-Bromo-2-methyl-1-iodobenzene Intermediate Pd(II) Oxidative Complex (Sterically Crowded) SubstrateA->Intermediate Oxidative Addition SubstrateB 5-Fluoro-2-methylphenylboronic acid SubstrateB->Intermediate Transmetallation Catalyst Pd(OAc)2 + SPhos (1:2 Ratio) Catalyst->Intermediate Base K3PO4 (3.0 equiv) Toluene/H2O (10:1) Base->Intermediate Product 4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl (Twisted Conformation) Intermediate->Product Reductive Elimination (100°C, 12h)

Figure 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Biaryls using SPhos ligand system.

Step-by-Step Methodology
  • Reagent Prep: In a 50 mL Schlenk tube, charge 4-Bromo-2-methyl-1-iodobenzene (1.0 equiv, 5 mmol) and 5-Fluoro-2-methylphenylboronic acid (1.2 equiv, 6 mmol).

    • Why Iodide? We use the iodide on the "A" ring because we want to preserve the Bromine at the 4-position for future functionalization. Iodides react faster than bromides, allowing chemoselective coupling.

  • Catalyst System: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Expert Tip: Do not use Pd(PPh3)4. It will fail to couple 2,2'-dimethyl systems efficiently due to steric bulk. SPhos is mandatory here.

  • Solvent & Base: Add K3PO4 (3.0 equiv) followed by Toluene/Water (10:1 v/v, degassed).

  • Reaction: Seal and heat to 100°C for 12–16 hours under Argon.

  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product elutes as a colorless oil or low-melting white solid.

References

  • Synthesis of Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Product Identification: Fluorochem. 4-BROMO-5'-FLUORO-2,2'-DIMETHYL-1,1'-BIPHENYL Product Page. Link

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry. Link

Validation

Comparative Analysis of Fluorinated Biphenyl Synthesis Methods

Executive Summary Fluorinated biphenyls are privileged scaffolds in medicinal chemistry and materials science. The introduction of fluorine modulates lipophilicity, metabolic stability, and bioisosterism in drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated biphenyls are privileged scaffolds in medicinal chemistry and materials science. The introduction of fluorine modulates lipophilicity, metabolic stability, and bioisosterism in drug candidates, while in materials science, these motifs are critical for liquid crystals due to their dielectric anisotropy.

This guide provides a technical comparison of the three primary synthetic methodologies: Suzuki-Miyaura Cross-Coupling , Pd-Catalyzed C-H Activation , and Decarboxylative Coupling . Unlike generic reviews, this analysis focuses on the specific challenges posed by the fluorine atom—namely, the electronic destabilization of boronic acid intermediates and the regioselectivity issues in direct arylation.

Method 1: Suzuki-Miyaura Cross-Coupling

Role: The Industry Standard for Regiocontrol.

Technical Analysis

The Suzuki-Miyaura reaction remains the gold standard due to its predictability. However, in the context of fluorinated biphenyls, it faces a critical bottleneck: Protodeboronation . Electron-deficient fluorinated phenylboronic acids (especially 2,6-difluoro or polyfluoro variants) are prone to rapid hydrolytic C-B bond cleavage before transmetallation can occur.

Optimization Strategy: To mitigate protodeboronation, the use of anhydrous conditions or bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) facilitates rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.

Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl

Target: Coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid.[1][2][3]

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the aryl bromide, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC or HPLC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Expected Yield: 85–92%. ¹⁹F NMR should show a distinct singlet (approx. -115 ppm depending on reference).

Method 2: Pd-Catalyzed C-H Activation (Direct Arylation)

Role: The High Atom-Economy Alternative.

Technical Analysis

Direct arylation avoids the pre-functionalization of one arene ring (i.e., no boronic acid needed), significantly improving atom economy. This method is particularly effective for polyfluorobenzenes (e.g., pentafluorobenzene), where the acidic C-H bonds flanked by fluorine atoms are highly reactive toward Pd(II) insertion via a Concerted Metallation-Deprotonation (CMD) mechanism.

Critical Limitation: Regioselectivity can be poor if the substrate lacks directing groups or distinct acidity gradients.

Experimental Protocol: Direct Arylation of Pentafluorobenzene

Target: Synthesis of 2,3,4,5,6-pentafluorobiphenyl.[4]

Reagents:

  • Bromobenzene (1.0 equiv)

  • Pentafluorobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me·HBF₄ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: PivOH (Pivalic acid) or DMAc

Step-by-Step Workflow:

  • Activation: Combine Pd(OAc)₂, ligand, and base in a Schlenk tube under N₂.

  • Addition: Add liquid pentafluorobenzene and bromobenzene.

  • Heating: Stir vigorously at 100–120 °C for 12 hours.

  • Neutralization: Cool and neutralize the reaction mixture with saturated NaHCO₃ (crucial if acidic solvents are used).

  • Extraction: Extract with diethyl ether.

  • Purification: Distillation or column chromatography.

Method 3: Decarboxylative Cross-Coupling

Role: The Solution for Unstable Intermediates.

Technical Analysis

When fluorinated boronic acids are too unstable (Suzuki) and C-H activation lacks selectivity, decarboxylative coupling of potassium polyfluorobenzoates offers a robust alternative. The carboxylate group acts as a "mask" for the carbon nucleophile, releasing CO₂ only upon activation. This method is redox-neutral and utilizes stable, non-volatile salts.

Experimental Protocol

Target: Coupling of Potassium Pentafluorobenzoate with Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Potassium Pentafluorobenzoate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) / XPhos

  • Solvent: Diglyme (High boiling point required)

Step-by-Step Workflow:

  • Setup: Mix benzoate salt, aryl bromide, and catalyst system in a pressure tube.

  • Reaction: Heat to 130–150 °C. The high temperature is necessary to overcome the activation energy for decarboxylation.

  • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Workup: Standard aqueous extraction and silica purification.

Comparative Analysis Summary

FeatureSuzuki-MiyauraC-H ActivationDecarboxylative Coupling
Substrate Scope Broad, but limited by boronic acid stability.Best for polyfluorinated arenes (acidic C-H).Excellent for specific fluorinated patterns.
Atom Economy Moderate (Stoichiometric boronate waste).High (Only HX byproduct).Moderate (Loss of CO₂).
Reaction Conditions Mild (60–90 °C), aqueous compatible.Harsh (>100 °C), often requires acidic additives.Harsh (>130 °C) to drive decarboxylation.
Cost High (Boronic acids are expensive).Low (Simple arenes used).Moderate (Benzoates are accessible).
Scalability Excellent (Process chemistry standard).Good, but safety concerns with exotherms.Good, but CO₂ evolution requires venting.

Visualizations[1][5]

Mechanism of Fluorinated Suzuki Coupling

This diagram illustrates the catalytic cycle, highlighting the critical "Protodeboronation" side-reaction that plagues fluorinated substrates.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep OH- TransMet Transmetallation BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic Fluorinated Boronic Acid Boronic->TransMet Activation Decomp Protodeboronation (Ar-H + B(OH)3) Boronic->Decomp Hydrolysis (Fast for F-Aryl)

Caption: Catalytic cycle of Suzuki coupling showing the competitive protodeboronation pathway common in fluorinated substrates.

Method Selection Decision Tree

A logical guide for researchers to select the optimal synthesis route based on their specific fluorinated substrate.

DecisionTree Start Start: Select Fluorinated Biphenyl Target IsPoly Is the ring Polyfluorinated (>3 F atoms)? Start->IsPoly PolyYes Yes IsPoly->PolyYes PolyNo No (Mono/Di-fluoro) IsPoly->PolyNo AcidicCH Are there acidic C-H bonds flanked by Fluorines? PolyYes->AcidicCH StableB Is the Boronic Acid Stable? PolyNo->StableB CHYes Method: C-H Activation (High Atom Economy) AcidicCH->CHYes Yes CHNo Method: Decarboxylative Coupling (Use Benzoate Salt) AcidicCH->CHNo No BYes Method: Suzuki-Miyaura (Standard Conditions) StableB->BYes Yes BNo Method: Suzuki (Modified) Use Buchwald Ligands & Anhydrous StableB->BNo No

Caption: Decision matrix for selecting the optimal synthetic route based on substrate fluorination patterns.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI / University of Granada. [Link]

  • Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles. Organic Letters (ACS). [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. [Link]

  • Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates. Organic Letters (ACS). [Link]

  • Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate. Organic & Biomolecular Chemistry (RSC). [Link]

Sources

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